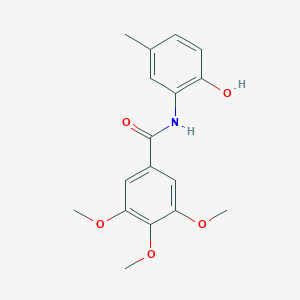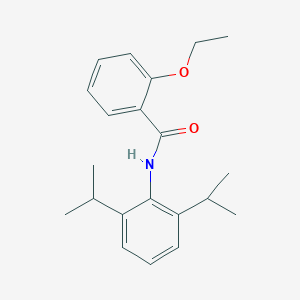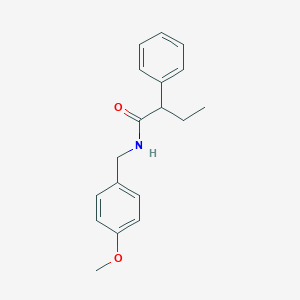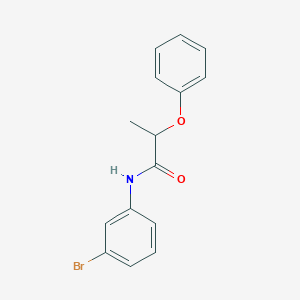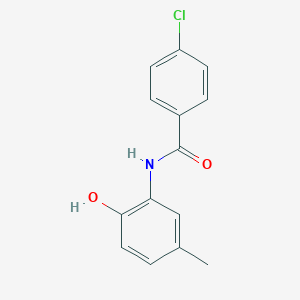
2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy metabolism in cells and is involved in various physiological processes such as glucose uptake, lipid metabolism, and mitochondrial biogenesis. A-769662 has been widely studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide activates AMPK by binding to the allosteric site of the enzyme, which induces a conformational change that increases its activity. AMPK activation leads to the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase, which regulates fatty acid synthesis, and glucose transporter 4, which regulates glucose uptake.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide has been shown to have various biochemical and physiological effects, including:
- Increased glucose uptake and insulin sensitivity in skeletal muscle cells
- Increased fatty acid oxidation in liver cells
- Inhibition of cancer cell growth and induction of apoptosis
- Neuroprotection and improved cognitive function in animal models of neurodegenerative diseases
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide is its specificity for AMPK activation, which allows for the study of the downstream effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation is its relatively low potency, which requires high concentrations of the compound for effective activation of AMPK.
Zukünftige Richtungen
For the study of 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide could include:
- Development of more potent AMPK activators with improved pharmacokinetic properties
- Investigation of the effects of 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide in animal models of metabolic disorders, cancer, and neurodegenerative diseases
- Identification of new downstream targets of AMPK activation by 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide
- Investigation of the potential synergistic effects of 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide with other drugs in the treatment of metabolic disorders, cancer, and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide involves several steps, starting from commercially available starting materials. The first step is the reaction of 4-chlorophenol with 2,6-diisopropylaniline in the presence of a catalyst to form 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which could be beneficial in the treatment of type 2 diabetes. 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide has also been shown to increase fatty acid oxidation in liver cells, which could be useful in the treatment of non-alcoholic fatty liver disease.
In cancer research, 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This effect is thought to be mediated by the activation of AMPK, which induces cell cycle arrest and apoptosis in cancer cells.
In neurodegenerative diseases, 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This effect is thought to be mediated by the activation of AMPK, which has neuroprotective effects in the brain.
Eigenschaften
Molekularformel |
C20H24ClNO2 |
|---|---|
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[2,6-di(propan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H24ClNO2/c1-13(2)17-6-5-7-18(14(3)4)20(17)22-19(23)12-24-16-10-8-15(21)9-11-16/h5-11,13-14H,12H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
BSBKSKPHJAZVEO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=C(C=C2)Cl |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





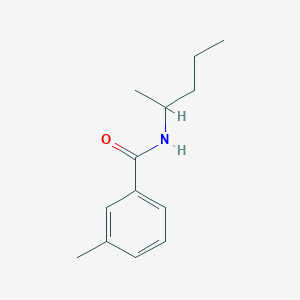
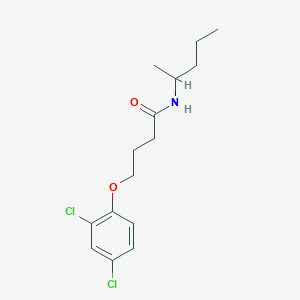

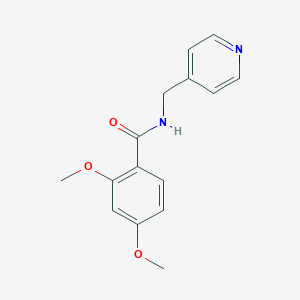

![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)

